molecular formula C22H20O8 B11055836 methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

Cat. No.: B11055836
M. Wt: 412.4 g/mol
InChI Key: HUDOFHGWCRLRRS-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a furochromene core and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable furochromene precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, thereby enhancing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes. The compound’s trimethoxyphenyl group plays a crucial role in binding to these targets and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its furochromene core, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C22H20O8/c1-25-14-9-11(10-15(26-2)19(14)27-3)16-17-18(30-20(16)22(24)28-4)12-7-5-6-8-13(12)29-21(17)23/h5-10,16,20H,1-4H3

InChI Key

HUDOFHGWCRLRRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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